Liazal

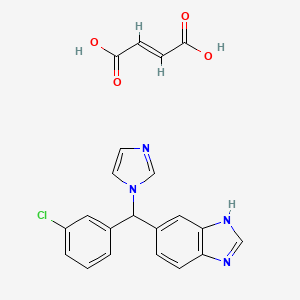

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H17ClN4O4 |

|---|---|

Molecular Weight |

424.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H13ClN4.C4H4O4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;5-3(6)1-2-4(7)8/h1-11,17H,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

UCJZBYIUZSFGPV-WLHGVMLRSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O |

Synonyms |

liarozole liarozole fumarate liarozole monohydrochloride Liazal R 085246 R 61405 R 75251 R-085246 R-61405 R-75251 R085246 |

Origin of Product |

United States |

Foundational & Exploratory

Lialda® (Mesalamine) in Ulcerative Colitis: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the therapeutic effects of Lialda® (mesalamine) in the management of mild to moderate ulcerative colitis (UC). Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, and outlines experimental methodologies that have been pivotal in elucidating the drug's function.

Core Mechanism of Action: A Multi-faceted Approach

Lialda, a delayed-release formulation of mesalamine (5-aminosalicylic acid or 5-ASA), is a cornerstone in the treatment of ulcerative colitis.[1] While its complete mechanism of action is not entirely elucidated, it is understood to exert a topical anti-inflammatory effect on the colonic mucosa.[2][3] This effect is not driven by a single pathway but rather a confluence of interactions with key inflammatory cascades. The primary proposed mechanisms include the inhibition of arachidonic acid metabolism, modulation of nuclear factor-kappa B (NF-κB) signaling, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][5]

Inhibition of Arachidonic Acid Metabolism

In patients with ulcerative colitis, there is an increased mucosal production of arachidonic acid metabolites through both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2] These metabolites, including prostaglandins and leukotrienes, are potent mediators of inflammation. Mesalamine is believed to diminish inflammation by blocking the activity of both COX and LOX, thereby inhibiting the production of these pro-inflammatory molecules in the colon.[2][6][7] This dual inhibition is a key aspect of its broad anti-inflammatory effect.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1.[3][4][8] In the inflamed mucosa of ulcerative colitis patients, NF-κB is predominantly activated in macrophages.[8][9][10] Therapeutic administration of mesalamine has been shown to result in a significant reduction of NF-κB activation in situ.[8][9][10] This inhibition of NF-κB activation is thought to be a central component of mesalamine's therapeutic properties, leading to the suppression of pro-inflammatory gene expression.[8][9]

Activation of PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a role in regulating intestinal inflammation and tissue homeostasis.[4][11] Mesalamine has been identified as a ligand and agonist for PPAR-γ.[4][5][12] The activation of PPAR-γ by mesalamine is thought to contribute to its anti-inflammatory effects in the colon.[11] This pathway represents another dimension of mesalamine's action, linking it to the broader network of metabolic and inflammatory control in the gut.

The MMX® Multi-Matrix System Technology

A critical aspect of Lialda's efficacy is its MMX® (Multi-Matrix System) technology, which ensures targeted and prolonged delivery of mesalamine to the colon.[13][14] The tablet has a pH-dependent gastro-resistant coating that is designed to break down at or above a pH of 6.8, which is typically encountered in the terminal ileum.[2][15] The tablet core contains mesalamine embedded within a combination of hydrophilic and lipophilic excipients.[2][13] This multi-matrix core, once exposed, swells to form a viscous gel that facilitates the slow and extended release of mesalamine throughout the colon.[15] This delivery system is crucial for a once-daily dosing regimen and for ensuring that the active drug is available at the site of inflammation.[6][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of Lialda.

Table 1: Pharmacokinetic Parameters of Mesalamine from Lialda

| Parameter | 2.4 g Once Daily (Single Dose, Fasting) | 4.8 g Once Daily (Single Dose, Fasting) | 2.4 g Once Daily (Steady State, Postprandial) | 4.8 g Once Daily (Steady State, Postprandial) |

| Cmax (ng/mL) | 1595 (± 1484) | 2154 (± 1140) | 1553 (857–2812) | 2154 (± 1140) |

| Median Tmax (hours) | 12 (4–31) | 12 (4–34) | Not Reported | Not Reported |

| AUC0–∞ (ng·h/mL) | 21,084 (± 13185) | 44,775 (± 30,302) | 13,556 (7616–24,128) | Not Reported |

| t½ (hours) | 7.05 (± 5.54) | 7.25 (± 8.32) | 10.2 (5.8–19.9) | Not Reported |

| Data presented as mean (± standard deviation) or geometric means (95% confidence intervals) where specified. Data sourced from clinical pharmacology studies.[5] |

Table 2: Clinical Remission Rates in Mild to Moderate Ulcerative Colitis

| Study | Lialda Dose | Placebo | Remission Rate with Lialda | Remission Rate with Placebo |

| Pivotal Phase III Trial 1 | 2.4 g/day or 4.8 g/day | Yes | Significantly higher than placebo | Not specified |

| Pivotal Phase III Trial 2 | 2.4 g/day or 4.8 g/day | Yes | Superior to placebo | Not specified |

| General Efficacy | Not specified | Not specified | 40%-70% symptom improvement | Up to 20% go into remission |

| Remission definitions and study durations may vary across trials.[1][13][14] |

Experimental Protocols

The understanding of Lialda's mechanism of action is built upon a variety of experimental methodologies.

In Vitro Drug Release Modeling

-

TNO Gastrointestinal Model (TIM): This dynamic in vitro system simulates the human stomach, small intestine, and colon.[13] It was used to demonstrate that the majority of 5-ASA from Lialda tablets is released in a prolonged manner in the simulated colon environment, with minimal release in the simulated stomach and small intestine.[13]

Immunohistochemical Analysis of NF-κB Activation

-

Biopsy Analysis: In clinical studies, biopsies were taken from the inflamed mucosa of ulcerative colitis patients before and after mesalamine treatment.[8][9][10]

-

Antibody Staining: These biopsies were analyzed for NF-κB activation using an antibody specific for the active form of NF-κB.[8][9][10]

-

Results: This methodology demonstrated that mesalamine therapy leads to a strong reduction of NF-κB activation in mucosal macrophages.[8][9][10]

Clinical Trials for Efficacy and Safety

-

Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy of Lialda.[14][16]

-

Patient Population: These trials enroll patients with active, mild to moderate ulcerative colitis.[14][16]

-

Endpoints: The primary endpoint is typically the induction of clinical and endoscopic remission at the end of the study period (e.g., 8 weeks).[14][16]

-

Dosage Arms: Studies have compared different doses of Lialda (e.g., 2.4 g/day and 4.8 g/day ) against placebo.[14][16]

Visualizing the Mechanisms

The following diagrams illustrate the key mechanisms of Lialda.

Caption: MMX® Technology ensures targeted delivery and prolonged release of mesalamine in the colon.

Caption: Mesalamine's multi-faceted mechanism of action targeting key inflammatory pathways.

Caption: Workflow for assessing Mesalamine's effect on NF-κB activation in patient biopsies.

References

- 1. Mesalamine for Ulcerative Colitis [webmd.com]

- 2. Lialda (Mesalamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. mdpi.com [mdpi.com]

- 5. Update on the management of ulcerative colitis: treatment and maintenance approaches focused on MMX® mesalamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mesalamine (Lialda) for UC, Side Effects, and Dosage [medicinenet.com]

- 7. Lialda (mesalamine): Side effects, dosage, cost, and more [medicalnewstoday.com]

- 8. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mesalazine inhibits activation of transcription factor NF-[kappa]B in inflamed mucosa of patients with ulcerative colitis - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. LIALDA (TM) demonstrates prolonged release of mesalamine | EurekAlert! [eurekalert.org]

- 14. MMX® Mesalazine: a review of its use in the management of mild to moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Multimatrix Mesalamine Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

Mesalamine's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its therapeutic efficacy is primarily attributed to its potent anti-inflammatory properties, which are exerted locally in the colon.[3] This technical guide provides an in-depth exploration of the molecular mechanisms through which mesalamine modulates key inflammatory pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's mode of action, methodologies for its study, and quantitative data on its effects.

Mesalamine's anti-inflammatory actions are multifaceted, involving the inhibition of pro-inflammatory mediators and the modulation of critical signaling cascades.[4][5][6] The primary pathways influenced by mesalamine include the nuclear factor-kappa B (NF-κB) signaling pathway, the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, and the arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][5][6][7] Emerging evidence also points to its influence on the mitogen-activated protein kinase (MAPK) pathway.[8]

This guide will systematically dissect mesalamine's interaction with each of these pathways, present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and visualize complex signaling networks and workflows using Graphviz diagrams.

Data Presentation: Quantitative Effects of Mesalamine

The following tables summarize the quantitative data on the effects of mesalamine on various inflammatory markers and pathways.

| Target/Assay | IC50 Value | Cell/System | Reference |

| Leukotriene B4 (LTB4) Formation | 44.9 µM | Rat peritoneal neutrophils | [9] |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging | 9.5 µM | In vitro | [9] |

| Hydrogen peroxide scavenging | 0.7 µM | In vitro | [9] |

| Hypochlorite scavenging | 37.0 µM | In vitro | [9] |

| Lipid peroxidation | 12.6 µM | Rat liver microsomes | [9] |

Table 1: IC50 Values of Mesalamine for Inhibition of Inflammatory Mediators and Oxidative Stress.

| Cytokine | Cell Type | Mesalamine Concentration | Inhibition of TNF-α | Reference |

| TNF-α | THP-1 cells | 0.5 mM | Significant reduction | [10] |

| TNF-α | THP-1 cells | 1 mM | Significant reduction | [10] |

| TNF-α | THP-1 cells | 5 mM - 50 mM | No significant reduction | [10] |

| IL-6 | Human Nasal Epithelial Cells | up to 50 mM | No significant change | [11] |

| IL-1β, IL-22, IL-12p70 | Piglet colon mucosa (DSS-induced colitis) | 2 g/day | Reduced protein levels | [12] |

| IFN-γ, IL-6, IL-17A, IL-22 | Piglet colon mucosa (DSS-induced colitis) | 2 g/day | Reduced mRNA levels | [12] |

Table 2: In Vitro and In Vivo Effects of Mesalamine on Cytokine Production.

Modulation of Key Inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism of mesalamine's action.[8][13] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14] Mesalamine has been shown to block the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[8] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α.[8][13]

References

- 1. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mesalamine - A Revered Drug for Inflammatory Bowel Disease With Detrimental Effects on the Lung and Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Effect of mesalazine, an agent for the treatment of idiopathic inflammatory bowel disease, on reactive oxygen metabolites and LTB4 formation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells | MDPI [mdpi.com]

- 10. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mesalamine-Mediated Amelioration of Experimental Colitis in Piglets Involves Gut Microbiota Modulation and Intestinal Immune Cell Infiltration [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Mesalamine induced symptom exacerbation of ulcerative colitis: Case report and brief discussion - PMC [pmc.ncbi.nlm.nih.gov]

5-ASA's Impact on Prostaglandin Synthesis in the Colon: A Technical Guide

Executive Summary

5-aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the therapeutic management of mild-to-moderate ulcerative colitis (UC).[1] Its clinical efficacy is largely attributed to its topical anti-inflammatory actions within the colonic mucosa. A primary mechanism of this action is the modulation of the arachidonic acid cascade, leading to a significant reduction in the synthesis of pro-inflammatory prostaglandins, particularly prostaglandin E2 (PGE2). This technical guide provides an in-depth exploration of the molecular mechanisms by which 5-ASA impacts prostaglandin synthesis. The core pathways discussed include the direct inhibition of cyclooxygenase (COX) enzymes, indirect suppression via the Nuclear Factor-kappa B (NF-κB) signaling pathway, and modulation through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling and experimental workflows.

Introduction to 5-ASA and Prostaglandin Synthesis

Inflammatory bowel disease (IBD) is characterized by chronic inflammation of the gastrointestinal tract, where prostaglandins play a crucial role as inflammatory mediators.[2] Prostaglandins are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, leading to a surge in prostaglandin production that perpetuates the inflammatory response.[1]

5-ASA and its various formulations are designed to deliver the active compound directly to the colon, where it exerts its anti-inflammatory effects.[3] Understanding the precise molecular interactions between 5-ASA and the prostaglandin synthesis pathways is critical for researchers, scientists, and drug development professionals aiming to refine existing therapies and develop novel anti-inflammatory agents.

Core Mechanisms of 5-ASA Action

The effect of 5-ASA on prostaglandin synthesis is not mediated by a single mechanism but rather through a multifactorial approach involving direct enzyme inhibition and the modulation of key intracellular signaling pathways.

Direct Inhibition of Cyclooxygenase (COX) Enzymes

5-ASA is known to inhibit the COX pathway, thereby reducing the production of prostaglandins.[4][5] This action is particularly targeted towards the inducible COX-2 enzyme. In intestinal cells, 5-ASA has been shown to inhibit both basal and cytokine-induced COX-2 expression, effectively decreasing PGE2 synthesis.[1][6] Studies on colorectal cancer cells demonstrate that 5-ASA down-regulates COX-2 at both the mRNA and protein levels.[6] However, it is generally considered a weak COX inhibitor compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. When activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), it translocates to the nucleus and drives the expression of numerous inflammatory genes, including PTGS2 (the gene encoding COX-2). 5-ASA can decrease the activity of NF-κB.[1][8] By modulating the NF-κB inhibitor, IκBα, 5-ASA effectively suppresses the transcription of COX-2, leading to a downstream reduction in prostaglandin synthesis.[1]

Activation of the PPAR-γ Pathway

A significant component of 5-ASA's anti-inflammatory activity is mediated through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[9][10] 5-ASA acts as a ligand for PPAR-γ, enhancing its expression and promoting its translocation from the cytoplasm to the nucleus.[1][9][11] The activation of PPAR-γ exerts potent anti-inflammatory effects, which include the inhibition of prostaglandin production.[8] The therapeutic effect of 5-ASA is markedly diminished in animal models with deficient PPAR-γ, confirming the critical role of this pathway.[9][12]

Quantitative Data on 5-ASA's Effects

The biological impact of 5-ASA has been quantified in various experimental systems. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: Effect of 5-ASA on Eicosanoid Synthesis in Human Colonic Mucosal Cells

| Parameter | 5-ASA Concentration | Outcome | Reference |

|---|---|---|---|

| PGE2 Production | 100 µM (10⁻⁴ mol/l) | No significant alteration | [13] |

| LTB4 Synthesis | 100 µM (10⁻⁴ mol/l) | Dose-related decrease | [13] |

| LTB4/PGE2 Ratio | 100 µM (10⁻⁴ mol/l) | Significantly diminished | [13] |

Data derived from isolated colonic mucosal cells from healthy volunteers.

Table 2: Effect of 5-ASA on PPAR-γ Expression in Human Colonic Tissue

| Experimental System | 5-ASA Concentration | Outcome | Reference |

|---|---|---|---|

| HT-29 Colonic Epithelial Cells | Not specified | ~3-fold induction of PPAR-γ mRNA and protein | [9] |

| Organ Cultures of Colonic Biopsies | 1, 30, and 50 mM | Increased expression of PPAR-γ mRNA |[9] |

Table 3: Anti-proliferative and Pro-apoptotic Effects of 5-ASA via PPAR-γ

| Cell Line | 5-ASA Concentration | Endpoint | Result | Reference |

|---|---|---|---|---|

| HT-29 | 30 mM | Cell Growth Inhibition | ~60% reduction | [10][14] |

| HT-29 | 30 mM | Cell Proliferation Inhibition | ~63% reduction | [10][14] |

| HT-29 | 30 mM | Apoptosis Induction | ~75% of cells | [10][14] |

Effects were abolished by the PPAR-γ antagonist GW9662, confirming the pathway's involvement.

Table 4: In Vivo Efficacy of 5-ASA in Animal Models

| Animal Model | 5-ASA Treatment | Endpoint | Result | Reference |

|---|---|---|---|---|

| TNBS-induced Colitis (Rats) | Rectal NAC + 5-ASA | PGE2 Levels | Suppressed to control values | [15] |

| Xenograft Tumor Model (SCID Mice) | 50 mM daily for 21 days | Tumor Weight & Volume | ~80% reduction | [14] |

The antitumor effect in the xenograft model was abolished by a PPAR-γ antagonist.

Key Experimental Protocols

Reproducible and accurate quantification of 5-ASA's effects requires standardized experimental protocols. Below are methodologies for key assays cited in the literature.

Measurement of Prostaglandin E2 in Colonic Tissue

This protocol is designed to accurately measure PGE2 levels in mucosal biopsies while preventing artifactual synthesis post-collection.[16]

-

Biopsy Collection: Obtain mucosal biopsies from the colon via endoscopy.

-

Inhibition of Ex Vivo Synthesis: Immediately transfer the fresh tissue into a pre-chilled buffer containing a potent COX inhibitor, such as indomethacin (e.g., 10 µM in phosphate-buffered saline).[16] This step is critical to halt any enzymatic activity post-excision.

-

Homogenization: Mince the tissue and homogenize it on ice using a suitable mechanical homogenizer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.[17]

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins and eicosanoids.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[17]

-

Data Normalization: Measure the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA). Express PGE2 levels relative to the total protein content (e.g., pg of PGE2 per mg of protein) to standardize for biopsy size variations.[16]

References

- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of mesalazine combined with probiotics on inflammation and immune function of patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. droracle.ai [droracle.ai]

- 5. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annalsgastro.gr [annalsgastro.gr]

- 8. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium [escholarship.org]

- 13. The effect of 5-aminosalicylate and para-aminosalicylate on the synthesis of prostaglandin E2 and leukotriene B4 in isolated colonic mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of N-acetylcysteine plus mesalamine on prostaglandin synthesis and nitric oxide generation in TNBS-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

The Molecular Targets of Mesalamine in Intestinal Epithelial Cells: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mesalamine, or 5-aminosalicylic acid (5-ASA), remains a first-line therapy for inducing and maintaining remission in mild to moderate ulcerative colitis. Its therapeutic efficacy is largely attributed to its local action on the intestinal epithelium. While its clinical benefits are well-established, the precise molecular mechanisms underpinning its anti-inflammatory and potential chemopreventive effects are multifaceted. This technical guide provides a comprehensive overview of the primary molecular targets of mesalamine within intestinal epithelial cells. It details the key signaling pathways modulated by the drug, presents available quantitative data on its activity, and outlines the experimental protocols used to elucidate these interactions. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of inflammatory bowel disease and the development of novel therapeutics.

Introduction

Mesalamine (5-ASA) is the active moiety of sulfasalazine and is the cornerstone of treatment for ulcerative colitis. Its mechanism of action is not attributed to a single target but rather to a synergistic effect on multiple inflammatory and signaling pathways within the intestinal mucosa. This guide focuses on its direct effects on intestinal epithelial cells, which are central to the pathogenesis of inflammatory bowel disease (IBD). The key molecular targets discussed herein include the peroxisome proliferator-activated receptor-gamma (PPAR-γ), the nuclear factor-kappa B (NF-κB) signaling pathway, the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and other emerging targets such as p21-activated kinase 1 (PAK1) and the Wnt/β-catenin pathway.

Primary Molecular Targets and Signaling Pathways

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

PPAR-γ is a nuclear hormone receptor that plays a critical role in regulating inflammation and maintaining intestinal homeostasis. Mesalamine has been identified as a ligand and activator of PPAR-γ in intestinal epithelial cells.[1][2]

Mechanism of Action: Upon binding to PPAR-γ in the cytoplasm, mesalamine induces a conformational change that promotes its translocation to the nucleus.[1] In the nucleus, the mesalamine-PPAR-γ complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes with anti-inflammatory properties and the repression of pro-inflammatory gene expression.[2][3] The anti-inflammatory effects of 5-ASA have been shown to be mediated, at least in part, by PPAR-γ.[1]

Signaling Pathway Diagram:

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism of mesalamine's action.[4] Pro-inflammatory stimuli, such as TNF-α, typically lead to the degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.

Mechanism of Action: Mesalamine has been shown to inhibit the NF-κB pathway through multiple mechanisms. One key action is the inhibition of IκBα degradation, which prevents the nuclear translocation of NF-κB.[4] Additionally, mesalamine can inhibit the phosphorylation of the p65 subunit of NF-κB, which is required for its full transcriptional activity, even if it has already translocated to the nucleus.[5][6]

Signaling Pathway Diagram:

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Mesalamine exhibits anti-inflammatory effects by inhibiting the enzymatic activity of COX and LOX, which are responsible for the synthesis of pro-inflammatory lipid mediators.[7]

Mechanism of Action: Mesalamine inhibits the production of prostaglandins and leukotrienes from arachidonic acid by blocking the COX and LOX pathways, respectively. While it is considered a weak inhibitor compared to traditional NSAIDs, its high local concentration in the colonic mucosa allows for a significant therapeutic effect. Studies indicate that mesalamine can down-regulate the expression of COX-2 in intestinal epithelial cells.[8][9]

Other Molecular Targets

p21-activated kinase 1 (PAK1): Mesalamine has been shown to inhibit PAK1, a serine/threonine kinase involved in cell motility, proliferation, and survival. Inhibition of PAK1 by mesalamine leads to increased cell adhesion through the modulation of E-cadherin and β-catenin at the cell membrane.[10]

Wnt/β-catenin Signaling: This pathway is crucial for intestinal epithelial cell proliferation and is often dysregulated in colorectal cancer. Mesalamine has been found to interfere with this pathway by reducing the nuclear accumulation of β-catenin and decreasing the expression of its target genes, such as c-Myc and Cyclin D1.[11]

Signal Transducer and Activator of Transcription 3 (STAT3): Some studies suggest that mesalamine can down-regulate the phosphorylation and activation of STAT3, a transcription factor involved in inflammatory responses and cell proliferation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the effects of mesalamine on its molecular targets in intestinal epithelial and related cell types. It is important to note that specific IC50 and Kd values for some targets are not consistently reported in the literature.

| Target | Parameter | Value | Cell Line/System |

| NF-κB | Transcriptional Inhibition | Half-maximal effect: 16 mM | Caco-2 |

| Transcriptional Inhibition | Maximal effect: 40 mM | Caco-2 | |

| PPAR-γ | Reporter Gene Activity | 3-fold increase | HT-29 |

| Lipoxygenase | IC50 (5-LOX) | 4-5 mM | Human Neutrophils |

| Cell Proliferation | Reduction in cell count | Dose-dependent (10-50 mM) | Caco-2, HT-29, HCT-116 |

Note: Data for COX-1/COX-2 IC50 and PPAR-γ binding affinity (Kd) for mesalamine are not consistently available in the reviewed literature.

Detailed Experimental Protocols

Western Blotting for Protein Expression and Phosphorylation (e.g., IκBα, p-STAT3)

This protocol provides a general framework for assessing changes in protein levels or phosphorylation status in intestinal epithelial cells following treatment with mesalamine.

1. Cell Culture and Treatment:

-

Culture intestinal epithelial cells (e.g., HT-29, Caco-2) to 80-90% confluency in appropriate media.

-

Treat cells with desired concentrations of mesalamine (e.g., 10-50 mM) or vehicle control for a specified time course (e.g., 24-48 hours).

-

If investigating signaling pathways, pre-treat with mesalamine before stimulating with an agonist (e.g., 10 ng/mL TNF-α for 30 minutes to assess IκBα degradation).

2. Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-IκBα, anti-phospho-STAT3, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram:

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of mesalamine.

1. Cell Seeding and Transfection:

-

Seed Caco-2 or HT-29 cells in a 24-well plate.

-

Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with various concentrations of mesalamine (e.g., 0-40 mM) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 ng/mL IL-1β) for 6-8 hours.

3. Cell Lysis and Luciferase Assay:

-

Wash cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as a percentage of the activity in stimulated cells without mesalamine treatment.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of mesalamine-regulated genes, such as the β-catenin targets c-Myc and Cyclin D1.

1. Cell Culture and Treatment:

-

Culture HT-29 or other suitable cells and treat with mesalamine as described in section 4.1.

2. RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

3. qRT-PCR:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.

-

Perform the PCR reaction in a real-time PCR thermal cycler.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Conclusion

The therapeutic effects of mesalamine in intestinal epithelial cells are the result of its engagement with a diverse array of molecular targets. Its ability to concurrently activate the anti-inflammatory PPAR-γ pathway while inhibiting the pro-inflammatory NF-κB, COX, and LOX pathways underscores its multifaceted mechanism of action. Furthermore, emerging evidence of its impact on pathways involved in cell adhesion and proliferation, such as PAK1 and Wnt/β-catenin, provides insight into its potential chemopreventive properties. This guide has synthesized the current understanding of these molecular interactions, providing a foundation for future research aimed at optimizing IBD therapy and developing novel drugs that leverage these key molecular nodes. Further investigation is warranted to obtain more precise quantitative data on the binding affinities and inhibitory concentrations of mesalamine for some of its targets.

References

- 1. Alterations in gene expressions of Caco-2 cell responses to LPS and ploy(I:C) stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Normalization genes for quantitative RT-PCR in differentiated Caco-2 cells used for food exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combined treatment of Caco-2 cells with butyrate and mesalazine inhibits cell proliferation and reduces Survivin protein level - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Colon: An In-depth Technical Guide to the Pharmacokinetics of Mesalamine Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Mesalamine, or 5-aminosalicylic acid (5-ASA), remains a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is largely dependent on topical action at the site of inflammation in the colon. Consequently, a variety of delivery systems have been engineered to ensure targeted drug release, navigate the physiological challenges of the gastrointestinal (GI) tract, and optimize the local concentration of 5-ASA. This technical guide provides a comprehensive overview of the pharmacokinetics of different mesalamine delivery systems, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in research and development.

Oral Mesalamine Delivery Systems: A Comparative Analysis

Oral mesalamine formulations are designed to bypass the upper GI tract and release the active drug in the distal ileum and colon. This is primarily achieved through pH-dependent coatings, time-dependent release mechanisms, or a combination of both in multi-matrix systems.

Delayed-Release Formulations

Delayed-release formulations typically employ a pH-sensitive enteric coating that remains intact in the acidic environment of the stomach and proximal small intestine, dissolving only at a higher pH, characteristic of the terminal ileum and colon.

Table 1: Pharmacokinetic Parameters of Delayed-Release Mesalamine Formulations

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Study Population | Reference |

| Mesalamine Delayed-Release Tablets | 2.4 g or 4.8 g once daily | Variable | 9-12 | Slightly more than dose-proportional | 21-22 | Healthy Subjects | [1] |

| Asacol (enteric-coated) | 2.4 g once daily | 1419 (mean) | - | - | - | Healthy Volunteers | [2] |

| Asacol | 800 mg three times daily | - | - | - | - | Healthy Volunteers | [2] |

| Lialda (Multi-Matrix) | 2.4 g once daily | - | - | - | 21-22 | Healthy Volunteers | [2][3] |

| Mesalamine Delayed-Release 800 mg | Single 800 mg dose | 208 (mean) | 24 (median) | 2296 (AUC8-48h), 2533 (AUC0-tldc) | ~20 | Healthy Subjects | [4] |

| Mesalamine Delayed-Release Capsules | 400 mg | - | 14.4 | - | - | Healthy Adults | [5] |

| Mesalamine Delayed-Release Tablets | 400 mg | - | 17.1 | - | - | Healthy Adults | [5] |

Extended-Release Formulations

Extended-release formulations are designed for a slow, continuous release of mesalamine throughout the GI tract. This is often achieved by embedding the drug within a semi-permeable membrane or a wax matrix.

Table 2: Pharmacokinetic Parameters of Extended-Release Mesalamine Formulations

| Formulation | Dose | Cmax (mcg/mL) | Tmax (h) | AUC | Bioavailability (%) | Study Population | Reference |

| Pentasa (ethylcellulose-coated microgranules) | 1 g | ~1 | 3 | - | 20-30 | - | [6] |

| Mesalamine Extended-Release Capsules | 500 mg | - | ~14 | - | ~28 | - | [7] |

| Mesalamine Extended-Release Capsules | 1 g | ~1 | 3 | Nonlinear increase with dose | - | Healthy Subjects | [8] |

Multi-Matrix System (MMX)

The Multi-Matrix System (MMX) combines a pH-dependent enteric coating with a lipophilic and hydrophilic matrix. This allows for a delayed initial release followed by a prolonged, even distribution of mesalamine throughout the colon.

Table 3: Pharmacokinetic Parameters of Multi-Matrix Mesalamine Formulations

| Formulation | Dose | Cmax | Tmax (h) | AUC | Bioavailability (%) | Study Population | Reference |

| MMX Mesalamine | 30 mg/kg/day | - | - | - | 29.4 | Pediatric UC Patients | [3][9] |

| MMX Mesalamine | 60 mg/kg/day | - | - | - | 27.0 | Pediatric UC Patients | [3][9] |

| MMX Mesalamine | 100 mg/kg/day | - | ~2 (median) | Subproportional increase | 22.1 | Pediatric UC Patients | [3][9] |

| MMX Mesalamine (Lialda) | 2.4 g or 4.8 g | - | - | - | ~24 | Healthy Volunteers | [10] |

Rectal Mesalamine Delivery Systems

For distal ulcerative colitis, proctitis, and proctosigmoiditis, rectal formulations offer the advantage of direct drug delivery to the inflamed mucosa with minimal systemic absorption.[11]

Table 4: Pharmacokinetic Parameters of Rectal Mesalamine Formulations

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Urinary Excretion (% of dose) | Study Population | Reference |

| Mesalamine Enema (Pentasa) | 1 g twice daily | Low | - | 15 | Healthy Subjects | [12] |

| Mesalamine Suppository (Pentasa) | 1 g twice daily | Low | - | 10 | Healthy Subjects | [12] |

| Mesalamine Suppository | 500 mg every 8 hours | 361 (steady state) | - | ≤ 12 (as 5-ASA), 8-77 (as N-Ac-5-ASA) | Ulcerative Proctitis Patients | [13] |

| Mesalamine Enema | 1 g/100 mL once daily for 7 days | - | - | ~27.77 (total) | Healthy Chinese Subjects | [14] |

Experimental Protocols: A Methodological Overview

The pharmacokinetic data presented in this guide are derived from a variety of clinical studies. Understanding the methodologies employed is crucial for the interpretation of these findings.

Study Design

The majority of studies cited are randomized, open-label, or crossover trials.[2][15][16] Single-dose and multiple-dose studies are conducted to evaluate both initial absorption and steady-state pharmacokinetics.[1][3][17] The effect of food on bioavailability is a common investigative endpoint, with studies conducted under both fasting and fed conditions.[18][19]

Subject Population

Studies are typically conducted in healthy adult volunteers to characterize the fundamental pharmacokinetic profile of a formulation.[2][15][16] However, studies in pediatric populations and patients with ulcerative colitis are also crucial to understand the pharmacokinetics in the target population.[3][9] Renal function is a key consideration, and patients with impaired renal function are often monitored closely due to the renal excretion of mesalamine and its metabolite.[1][4]

Dosing and Sample Collection

Dosing regimens vary depending on the formulation and study objectives, ranging from single doses to multiple daily doses over several days to achieve steady-state concentrations.[2][3] Blood and urine samples are collected at specified time points to measure the concentrations of mesalamine and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[2][3][15] Fecal excretion is also measured in some studies to quantify the amount of unabsorbed drug.[12][20]

Analytical Methods

The concentrations of 5-ASA and N-Ac-5-ASA in biological matrices are typically quantified using validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) detection.[5][18][21] These methods offer high sensitivity and specificity for accurate pharmacokinetic analysis.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.

Mesalamine Release Mechanisms

The following diagram illustrates the different release mechanisms of oral mesalamine formulations as they transit through the gastrointestinal tract.

Metabolic Pathway of Mesalamine

This diagram outlines the primary metabolic pathway of mesalamine in the body.

Experimental Workflow for a Pharmacokinetic Study

The following workflow illustrates the typical steps involved in a clinical pharmacokinetic study of a mesalamine formulation.

Conclusion

The diverse range of mesalamine delivery systems reflects the ongoing effort to optimize the topical delivery of 5-ASA to the site of colonic inflammation while minimizing systemic absorption. The choice of a particular formulation for clinical use or for further development depends on a variety of factors including the specific location and extent of disease, as well as patient-specific factors. This guide provides a foundational understanding of the pharmacokinetic profiles of these varied systems, offering valuable data and methodological insights for the research and drug development community. The continued refinement of delivery technologies holds the promise of further enhancing the therapeutic efficacy and safety of mesalamine in the management of IBD.

References

- 1. Mesalamine Delayed Release Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 2. Similar pharmacokinetics of three dosing regimens comprising two oral delayed‐release mesalamine formulations in healthy adult volunteers: Randomised, open‐label, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized clinical trial: pharmacokinetics and safety of multimatrix mesalamine for treatment of pediatric ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. These highlights do not include all the information needed to use MESALAMINE DELAYED-RELEASE TABLETS safely and effectively. See full prescribing information for MESALAMINE DELAYED-RELEASE TABLETS. Mesalamine delayed-release tablets, for oral use Initial U.S. Approval: 1987 [dailymed.nlm.nih.gov]

- 5. Bioavailability and swallowability of an age-appropriate, delayed-release mesalamine formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Articles [globalrx.com]

- 8. DailyMed - MESALAMINE capsule, extended release [dailymed.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. scielo.org.co [scielo.org.co]

- 11. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Availability of mesalazine (5-aminosalicylic acid) from enemas and suppositories during steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioavailability of single and multiple doses of enteric-coated mesalamine and sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. altasciences.com [altasciences.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

Investigating the Anti-inflammatory Properties of 5-ASA Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine and the primary component of a class of drugs known as mesalamines, is a cornerstone in the management of inflammatory bowel disease (IBD). Its therapeutic efficacy is attributed to its local anti-inflammatory effects within the gastrointestinal tract. Upon administration, 5-ASA is extensively metabolized, both by intestinal epithelial cells and gut microbiota, to N-acetyl-5-aminosalicylic acid (Ac-5-ASA). The anti-inflammatory role of this major metabolite has been a subject of considerable investigation and debate. This technical guide provides an in-depth analysis of the anti-inflammatory properties of 5-ASA and its metabolites, focusing on their mechanisms of action, relevant signaling pathways, and the experimental protocols employed for their evaluation. Quantitative data from preclinical and clinical studies are summarized to facilitate a comparative understanding of their therapeutic potential.

Introduction

Inflammatory bowel diseases, including ulcerative colitis and Crohn's disease, are chronic inflammatory disorders of the gastrointestinal tract.[1] 5-Aminosalicylic acid (5-ASA) has been a first-line therapy for mild to moderate IBD for decades.[2] Its therapeutic action is primarily localized to the colonic mucosa, where it is thought to modulate various inflammatory pathways.[1] The main metabolite of 5-ASA, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), is formed through N-acetylation by N-acetyltransferase 1 (NAT1) in intestinal epithelial cells and by gut bacteria.[1][3] While initially considered an inactive detoxification product, emerging evidence suggests that Ac-5-ASA may possess biological activities, particularly in the context of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activation.[4] This guide delves into the molecular mechanisms underlying the anti-inflammatory effects of 5-ASA and Ac-5-ASA, providing a comprehensive resource for researchers in the field.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 5-ASA are multifaceted, involving the modulation of several key signaling pathways. The primary mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] 5-ASA has been shown to decrease the activity of NF-κB induced by tumor necrosis factor-alpha (TNF-α) by modulating the NF-κB inhibitor, IκBα.[1]

Activation of PPAR-γ Signaling

PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation, cell proliferation, and apoptosis.[2] 5-ASA has been identified as a ligand and activator of PPAR-γ.[4][5] This activation leads to the suppression of pro-inflammatory cytokine production, such as TNF-α and interleukins.[1] The role of Ac-5-ASA in PPAR-γ activation is still under investigation, with some evidence suggesting it may also contribute to this pathway.[4]

Data Presentation: Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory properties of 5-ASA and its metabolite, Ac-5-ASA. It is important to note that direct comparative studies with quantitative endpoints such as IC50 values are limited in the literature.

Table 1: In Vitro Inhibition of Inflammatory Markers

| Compound | Target | Cell Line | IC50 | Reference |

| 5-ASA | Nitric Oxide Production | DLD-1 | 4.5 mM | [6] |

| 5-ASA | Nitric Oxide Production | Caco-2BBe | 2.5 mM | [6] |

Note: Direct comparative IC50 values for Ac-5-ASA on these markers were not found in the reviewed literature.

Table 2: In Vivo Efficacy in Animal Models of Colitis

| Compound | Animal Model | Dosage | Key Findings | Reference |

| 5-ASA | TNBS-induced colitis (mice) | 100 mg/kg/day | Significant reduction in macroscopic and microscopic inflammation scores. | [7] |

| 5-ASA | DSS-induced colitis (mice) | 75 mg/kg/day | Ineffective in wild-type mice, but significantly reduced MPO activity and restored colon length in NAT1/2 knockout mice (where 5-ASA is not metabolized to Ac-5-ASA). | [8] |

Table 3: Cellular Uptake and Metabolism

| Compound | Cell Type | Incubation Time | Uptake (nmol/g dry weight) | Reference |

| 5-ASA | Isolated human colonic epithelial cells | 1 hour | 160.5 | [9] |

| Ac-5-ASA | Isolated human colonic epithelial cells | 1 hour | 5.75 | [9] |

Table 4: Clinical Efficacy in Ulcerative Colitis (Dose-Response)

| Dosage | Disease Severity | Outcome | Reference |

| 2.4 g/day | Mild-to-moderate | 51% of patients experienced improvement. | [9] |

| 4.8 g/day | Mild-to-moderate | 56% of patients experienced improvement (not statistically significant vs. 2.4 g/day ). | [9] |

| 2.4 g/day | Moderate | 57% of patients achieved treatment success. | [9] |

| 4.8 g/day | Moderate | 72% of patients achieved treatment success (P=.0384 vs. 2.4 g/day ). | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to investigate the anti-inflammatory properties of 5-ASA and its metabolites.

In Vivo Model: TNBS-Induced Colitis in Mice

This model is widely used to mimic the pathology of Crohn's disease.

-

Animals: Female CD-1 mice are typically used.

-

Induction:

-

Mice are fasted for 24 hours prior to induction.

-

Anesthesia is induced with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

-

A catheter is inserted 4 cm proximal to the anus.

-

100 µL of 1% 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol is administered intrarectally.

-

Mice are held in a head-down position for 1 minute to ensure distribution of the TNBS solution.

-

-

Treatment: 5-ASA or its metabolites are typically administered orally or rectally daily, starting before or after colitis induction.

-

Assessment of Inflammation:

-

Macroscopic Scoring: The colon is excised, and the degree of inflammation is scored based on the presence of ulceration, thickening of the bowel wall, and adhesions.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative marker of inflammation. (See protocol 4.3).

-

Histological Analysis: Colon sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration, crypt damage, and epithelial ulceration.

-

In Vitro Model: Cytokine Inhibition Assay in Caco-2 Cells

This assay is used to evaluate the ability of compounds to suppress the production of pro-inflammatory cytokines in intestinal epithelial cells.

-

Cell Line: Caco-2, a human colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer.

-

Protocol:

-

Seed Caco-2 cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of 5-ASA or Ac-5-ASA for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent such as a combination of interleukin-1β (IL-1β) and interferon-gamma (IFN-γ) or with lipopolysaccharide (LPS).

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

A cell viability assay (e.g., MTT or LDH) should be performed in parallel to ensure that the observed cytokine inhibition is not due to cytotoxicity.

-

Myeloperoxidase (MPO) Activity Assay

This colorimetric assay quantifies neutrophil infiltration in tissue samples.

-

Reagents:

-

Potassium phosphate buffer (50 mM, pH 6.0)

-

Hexadecyltrimethylammonium bromide (HTAB)

-

o-dianisidine dihydrochloride

-

Hydrogen peroxide (H₂O₂)

-

-

Protocol:

-

Homogenize colonic tissue samples in potassium phosphate buffer containing 0.5% HTAB.

-

Centrifuge the homogenate and collect the supernatant.

-

In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.

-

Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.

-

MPO activity is calculated from the rate of change in absorbance and expressed as units per milligram of tissue.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Discussion and Future Directions

The anti-inflammatory effects of 5-ASA are well-documented and are mediated through multiple mechanisms, with the inhibition of the NF-κB pathway and activation of PPAR-γ being central. The role of its major metabolite, Ac-5-ASA, remains less clear. While some studies suggest it is largely inactive, its potential interaction with PPAR-γ warrants further investigation.[4] The discrepancy in cellular uptake between 5-ASA and Ac-5-ASA likely contributes to the observed differences in their in vivo efficacy.[9]

Future research should focus on obtaining direct comparative quantitative data on the anti-inflammatory potency of 5-ASA and its metabolites. Head-to-head studies evaluating their IC50 values for the inhibition of key inflammatory mediators and their binding affinities for nuclear receptors would provide invaluable information for drug development professionals. Furthermore, elucidating the specific contribution of gut microbial metabolism to the therapeutic efficacy and variability in patient response to 5-ASA remains a critical area of investigation. A deeper understanding of these aspects will pave the way for the development of more targeted and effective therapies for inflammatory bowel disease.

Conclusion

5-ASA remains a vital therapeutic agent for IBD, exerting its anti-inflammatory effects through the modulation of the NF-κB and PPAR-γ signaling pathways. While its primary metabolite, Ac-5-ASA, is generally considered less active, its complete biological profile is yet to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of 5-ASA and its metabolites, offering a valuable resource for researchers and professionals in the field of gastroenterology and drug development. Further research focusing on direct quantitative comparisons of the bioactivities of 5-ASA and its metabolites is essential to refine our understanding and optimize therapeutic strategies for IBD.

References

- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of 5-aminosalicylic acid and N-acetylaminosalicylic acid uptake by the isolated human colonic epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

Liazal's Impact on the Gut Microbiome in IBD Models: A Technical Guide

This in-depth technical guide explores the effects of Liazal (mesalamine, 5-aminosalicylic acid or 5-ASA) on the gut microbiome in preclinical models of Inflammatory Bowel Disease (IBD). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on Liazal's modulation of the gut microbiota, details the experimental protocols used in pivotal studies, and visualizes the underlying signaling pathways.

Core Findings: Liazal's Modulation of the IBD Gut Microbiome

Liazal, a cornerstone in the treatment of mild to moderate ulcerative colitis, exerts its therapeutic effects not only through direct anti-inflammatory actions on the host but also by significantly influencing the composition and function of the gut microbiota.[1][2] In IBD, the gut microbiome is typically characterized by dysbiosis, including reduced bacterial diversity and an altered ratio of key bacterial phyla.[3] Preclinical studies in various IBD models consistently demonstrate that mesalamine can partially ameliorate this dysbiosis.

A key observation is the impact of mesalamine on the Firmicutes to Bacteroidetes ratio, which is often altered in IBD. One study in a piglet model of DSS-induced colitis found that mesalamine treatment helped to restore the DSS-mediated increment of the Firmicutes/Bacteroidetes ratio.[1] This suggests a selective pressure exerted by the drug on the microbial community structure.[1]

Furthermore, mesalamine treatment has been shown to alter the abundance of specific bacterial genera. In a DSS-induced colitis model in piglets, mesalamine treatment significantly reduced the abundance of Methanobrevibacter, a genus associated with gut dysbiosis.[1] Conversely, studies in human ulcerative colitis patients have shown that mesalamine can help to restore the abundance of beneficial genera like Butyricicoccus and reduce potentially pro-inflammatory genera such as Escherichia-shigella and Enterococcus.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effect of mesalamine on the gut microbiome in IBD models.

Table 1: Effect of Mesalamine on Gut Microbiota Diversity in a DSS-Induced Colitis Piglet Model

| Diversity Metric | Control Group | DSS Group | DSS + Mesalamine Group |

| Beta Diversity | - | Significantly different from Control | Significantly different from DSS |

| Alpha Diversity (Chao1, ACE) | No significant difference | No significant difference | No significant difference |

Data synthesized from a study on DSS-induced colitis in piglets.[1]

Table 2: Relative Abundance of Key Bacterial Taxa in a DSS-Induced Colitis Piglet Model

| Taxonomic Level | Taxon | DSS Group (Change relative to Control) | DSS + Mesalamine Group (Change relative to DSS Group) |

| Phylum | Firmicutes/Bacteroidetes Ratio | Increased | Decreased (Restored towards control levels) |

| Phylum | Euryarchaeota | Increased | Decreased |

| Genus | Methanobrevibacter | Increased | Decreased |

| Genus | Akkermansia | Increased | Decreased |

Data synthesized from a study on DSS-induced colitis in piglets.[1]

Table 3: Mesalamine-Restored Bacterial Genera in a Study of Ulcerative Colitis Patients

| Genera (Restored by Mesalamine) |

| Butyricicoccus |

| Escherichia-shigella (abundance reversed) |

| Enterococcus (abundance reversed) |

| Megamonas (abundance reversed) |

| Streptococcus (abundance reversed) |

| Prevotella_9 (abundance reversed) |

| [Eubacterium]_coprostanoligenes_group (abundance reversed) |

Data from a 16S rRNA sequencing and metabolomics study in ulcerative colitis patients.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols from studies on Liazal's effect on the gut microbiome in IBD models.

DSS-Induced Colitis Model in Piglets

-

Animal Model: Eighteen weaned piglets were randomly assigned to three groups: Control (CON), DSS, and Mesalamine (MES).[2]

-

Induction of Colitis: The DSS and MES groups received 3% dextran sulfate sodium (DSS) in their drinking water for 13 consecutive days to induce colitis.[2]

-

Mesalamine Administration: The MES group received a daily oral administration of 2 g of mesalamine in addition to the DSS treatment.[2]

-

Sample Collection: Fecal samples were collected for 16S rRNA gene sequencing to analyze the gut microbiota composition.[1]

-

Microbiome Analysis:

-

DNA Extraction: Genomic DNA was extracted from fecal samples.

-

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR and sequenced.

-

Bioinformatic Analysis: Operational Taxonomic Units (OTUs) were clustered, and taxonomic assignment was performed. Alpha and beta diversity analyses were conducted to assess microbial community richness and structure.

-

DSS-Induced Colitis Model in Mice

-

Animal Model: Wild-type mice are typically used.

-

Induction of Colitis: Colitis is induced by administering 2-3% DSS in the drinking water for a period of 5-7 days.[4][5]

-

Mesalamine Administration: Mesalamine (e.g., 50 mg/kg) is administered daily via oral gavage.[4][5] Treatment can be prophylactic (before DSS) or therapeutic (concurrent with or after DSS).

-

Outcome Measures: Disease activity index (DAI) score (monitoring weight loss, stool consistency, and bleeding), colon length, and histological analysis of the colon are assessed. Myeloperoxidase (MPO) activity is measured as a marker of neutrophil infiltration.

-

Microbiome Analysis: Fecal or cecal contents are collected for 16S rRNA gene sequencing as described in the piglet model.

Signaling Pathways and Mechanisms of Action

Liazal's therapeutic effects are multifactorial, involving both host- and microbe-targeted mechanisms.

Host-Directed Anti-Inflammatory Pathways

Mesalamine is well-established to inhibit pro-inflammatory signaling pathways within the host's intestinal epithelial and immune cells.[6][7] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[1] By inhibiting NF-κB, mesalamine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

References

- 1. Mesalamine-Mediated Amelioration of Experimental Colitis in Piglets Involves Gut Microbiota Modulation and Intestinal Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the Relationship between the Gut Microbiota and Inflammatory Bowel Disease Therapeutics: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The anti-inflammatory drug mesalamine targets bacterial polyphosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets [mdpi.com]

The Intricate Dance of Mesalamine in Colonocytes: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesalamine, or 5-aminosalicylic acid (5-ASA), remains a cornerstone in the therapeutic management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its efficacy is intrinsically linked to its localized action within the colonic mucosa. This technical guide provides an in-depth exploration of the cellular mechanisms governing the uptake and metabolic fate of mesalamine within colonocytes. A thorough understanding of these processes is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and fostering the development of novel therapeutic strategies. This document details the key transporters facilitating mesalamine's entry into colonic epithelial cells, the primary metabolic pathway of N-acetylation, and the experimental protocols employed to elucidate these phenomena. Quantitative data are systematically presented, and complex biological pathways and experimental workflows are visualized to provide a clear and comprehensive overview for researchers and drug development professionals.

Cellular Uptake of Mesalamine: A Transporter-Mediated Process

The journey of mesalamine from the colonic lumen into the target colonocytes is not a simple act of diffusion but a sophisticated process mediated by a cohort of solute carrier (SLC) transporters. These proteins, embedded within the apical membrane of intestinal epithelial cells, actively facilitate the intracellular accumulation of 5-ASA, a prerequisite for its therapeutic action.

Several key transporters have been identified as playing a crucial role in mesalamine uptake:

-

Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1; SLC5A8): This transporter facilitates the Na+-dependent uptake of monocarboxylates and has been shown to be a significant contributor to mesalamine transport in the colon.

-

Organic Anion-Transporting Polypeptides (OATPs): This family of transporters, particularly OATP1B1 (SLCO1B1), OATP1B3 (SLCO1B3), and OATP2B1 (SLCO2B1), have been demonstrated to mediate the uptake of mesalamine.[1] Genetic variations within the genes encoding these transporters can influence the efficiency of mesalamine uptake and may contribute to inter-individual differences in drug response.[1]

The affinity and capacity of these transporters for mesalamine have been quantified in various experimental models, providing valuable insights into the kinetics of its uptake.

Table 1: Quantitative Data on Mesalamine Uptake in Colonocytes

| Transporter | Experimental Model | Parameter | Value | Reference |

| SMCT1 | Mouse colonic mucosa | K | 2.4 mM | [2] |

| IC | 2.8 mM (inhibition of [³H]nicotinate uptake) | [2] | ||

| K | 2.1 mM (inhibition of Na+-dependent 5-ASA uptake by nicotinate) | [2] | ||

| IC | 0.19 mM (inhibition by ibuprofen) | [2] | ||

| OATP1B1 | HEK293 cells expressing OATP1B1 | K | 55.1 µM | [1] |

| OATP1B1 (1b variant) | HEK293 cells expressing OATP1B11b | K | 16.3 µM | [1] |

| OATP1B1 (5 variant) | HEK293 cells expressing OATP1B15 | K | 24.3 µM | [1] |

| OATP1B1 (15 variant) | HEK293 cells expressing OATP1B115 | K | 32.4 µM | [1] |

K\ (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. IC\ is the half-maximal inhibitory concentration. K\ is the inhibitory constant.

Metabolism of Mesalamine: The N-Acetylation Pathway

Upon entering the colonocyte, mesalamine undergoes metabolic transformation, primarily through N-acetylation, to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA). This reaction is catalyzed by the arylamine N-acetyltransferase (NAT) enzymes, with NAT1 being the predominant isoform in the colonic epithelium.[2] While Ac-5-ASA is generally considered to be therapeutically inactive, this metabolic step is crucial as it influences the intracellular concentration and residence time of the active 5-ASA molecule. The rate of N-acetylation can vary among individuals due to genetic polymorphisms in the NAT1 gene, potentially impacting the clinical efficacy of mesalamine.

Table 2: Quantitative Data on Mesalamine Metabolism in Colonocytes

| Enzyme | Experimental Model | Parameter | Value | Reference |

| N-Acetyltransferase (NAT) | Mouse colonic mucosal homogenates | K\ (5-ASA) | 5.8 ± 0.3 µM | [3] |

| V | 2.6 ± 0.2 µM·min\·mg protein | [3] | ||

| N-Acetyltransferase (NAT) | Human colonic biopsy homogenates | N-acetylation rate | 370 ± 20 nmol/g wet wt | [4] |

| N-acetylation rate | 2.9 ± 0.9 nmol/mg·min | [4] |

K\ (Michaelis constant) is the substrate concentration at half-maximal enzyme velocity. V\ (maximal velocity) is the maximum rate of reaction.

Visualizing the Pathways and Processes

To provide a clearer understanding of the complex interactions involved in mesalamine's journey within the colonocyte and the experimental approaches to study them, the following diagrams have been generated using the DOT language.

Signaling and Metabolic Pathways

Caption: Cellular uptake and metabolism of mesalamine in colonocytes.

Experimental Workflows

Caption: Key experimental workflows for studying mesalamine uptake and metabolism.

Detailed Experimental Protocols

A precise and reproducible methodology is the bedrock of scientific advancement. This section provides detailed protocols for the key experiments used to investigate the cellular uptake and metabolism of mesalamine.

Caco-2 Cell Permeability Assay

This in vitro model utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.

I. Cell Culture and Seeding:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For permeability studies, seed Caco-2 cells onto semipermeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21 days to allow for complete differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.

II. Monolayer Integrity Assessment:

-

Prior to the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and consistent with established laboratory standards, typically >250 Ω·cm².

III. Transport Experiment:

-

Rinse the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

-

Add the test solution containing mesalamine (at various concentrations) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate the plates at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.

-

To study efflux, the experiment can be reversed, with mesalamine added to the basolateral compartment and samples collected from the apical compartment.

IV. Sample Analysis and Permeability Calculation:

-

Analyze the concentration of mesalamine and its metabolite, Ac-5-ASA, in the collected samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

-

A is the surface area of the filter membrane (cm²).

-

C0 is the initial concentration of the drug in the donor compartment (µg/mL).

-

In Situ Single-Pass Intestinal Perfusion in Rats

This in vivo model allows for the study of drug absorption in a specific segment of the intestine under controlled conditions while maintaining physiological blood flow.[5][6]

I. Animal Preparation:

-

Fast male Sprague-Dawley or Wistar rats (250-300 g) overnight with free access to water.

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane or a ketamine/xylazine mixture).

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

Perform a midline abdominal incision to expose the small intestine and colon.

II. Surgical Procedure:

-

Select the desired intestinal segment (e.g., a 10-15 cm segment of the colon).

-

Carefully cannulate the proximal and distal ends of the selected segment with flexible tubing, avoiding disruption of the mesenteric blood supply.

-

Gently flush the lumen of the isolated segment with warm saline (37°C) to remove any residual contents.

III. Perfusion Experiment:

-